ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions usually include:
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Step 1: Formation of 4-[(4-bromophenyl)methyl]piperazine
Reagents: 4-bromobenzyl chloride, piperazine, base (e.g., potassium carbonate)
Solvent: Chloroform
Conditions: Room temperature, stirring for several hours
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Step 2: Esterification
Reagents: 4-[(4-bromophenyl)methyl]piperazine, ethyl chloroformate
Solvent: Dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon)
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products Formed
Substitution Reactions: Substituted piperazine derivatives
Oxidation Reactions: Piperazine N-oxides
Reduction Reactions: Alcohol derivatives
Scientific Research Applications
Ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits .
Comparison with Similar Compounds
Ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine ring and exhibits antibacterial activity.
3-(4-Substituted-piperazin-1-yl)cinnolines: These compounds have shown potential antifungal and antitumor activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOVBVWZSPCVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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